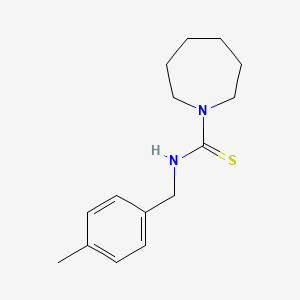

![molecular formula C22H26N4O B4626251 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4626251.png)

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea

Vue d'ensemble

Description

The study of urea derivatives, such as N-substituted ureas, involves exploring their synthesis, molecular structure, and applications due to their significance in various biochemical and industrial processes. Compounds with urea linkages are known for their diverse chemical reactions and applications, including their role as intermediates in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

Urea derivatives are typically synthesized through the reaction of isocyanates with amines. For instance, compounds similar to the target chemical have been synthesized by reacting substituted aniline with isocyanate compounds under controlled conditions to yield N-substituted ureas with desired substituents and structural features (Xie Xian-ye, 2007).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These methods provide detailed information on the molecular geometry, intramolecular hydrogen bonding, and the overall conformation of the compounds. For example, crystallographic studies have elucidated the planar nature of the urea scaffold due to intramolecular N–H···O hydrogen bonding, influencing the compound's physical and chemical properties (Xin-jian Song et al., 2008).

Applications De Recherche Scientifique

Hydrogel Formation and Rheological Properties

Anion Tuning of Hydrogel Properties

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic environments, showcasing the tunability of gels' physical properties through anion identity. This finding suggests a method for customizing the rheological and morphological characteristics of low molecular weight salt hydrogels, potentially useful in creating materials with specific mechanical properties (Lloyd & Steed, 2011).

Catalytic and Enzyme Mimicry

Catechol Dioxygenase Mimicry

Iron(III) complexes of monophenolate ligands have been shown to mimic the function of catechol dioxygenases, enzymes involved in the metabolic breakdown of catechols. This research has implications for understanding enzyme mechanisms and designing catalysts for industrial applications (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

Anticancer Activity

Pyrazolo[3,4-d]pyrimidin-4-ones as Anticancer Agents

Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have demonstrated significant antitumor activity against human breast adenocarcinoma cell lines. This suggests potential for these compounds in developing new cancer therapies (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Anti-HIV Activity

Uracil and Urea Derivatives Against HIV-1

A series of 1-aromatic methyl-substituted uracil and urea derivatives have shown efficacy as non-nucleoside HIV-1 reverse transcriptase inhibitors, with some compounds demonstrating significant anti-HIV-1 activity. This highlights their potential as bases for developing new antiretroviral drugs (Sakakibara et al., 2015).

Molecular Modeling and NLO Properties

Computational Modeling of Schiff Bases

Schiff base compounds like 4-[(2-hydroxy-3-methylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have been characterized through experimental and computational methods, indicating significant nonlinear optical properties and potential application in materials science (Tanak, Agar, & Yavuz, 2011).

Propriétés

IUPAC Name |

1-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-(4-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-5-18-9-11-20(12-10-18)23-22(27)24-21-16(3)25-26(17(21)4)14-19-8-6-7-15(2)13-19/h6-13H,5,14H2,1-4H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXTUTVHDPOJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-(4-ethylphenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

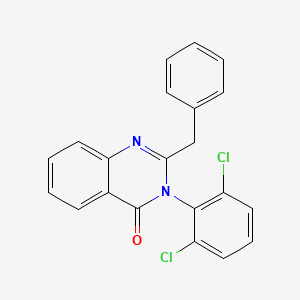

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)

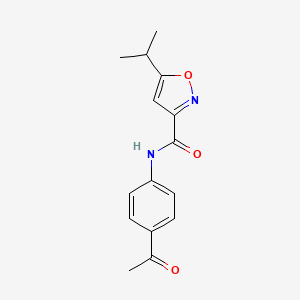

![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)

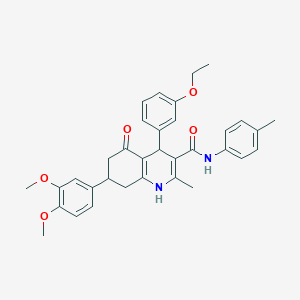

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

![N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4626202.png)

![3,4-dimethyl-6-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4626204.png)

![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)

![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)

![N'-[1-(1-adamantyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B4626220.png)

![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)